molecular formula C24H18ClFN2O4S B2636847 2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 866590-96-7

2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2636847
CAS RN: 866590-96-7
M. Wt: 484.93
InChI Key: UNCNWJLAXSKLMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves starting from 4-chlorobenzoic acid . A three-necked 250 mL flask fitted with a thermometer, dropping funnel, and magnetic stirring bar was charged with 4-chlorobenzoic acid (40 g, 0.26 mol) and anhydrous methanol (100 mL) .


Molecular Structure Analysis

The molecular structure of this compound is unique and contributes to its diverse applications. The structure includes a 4-chlorophenyl group, a sulfonyl group, a 6-methyl-4-oxoquinolin-1-yl group, and a 4-fluorophenyl group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, and cyclization . The intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol is converted into sulfonyl chloride, followed by nucleophilic attack of the amines .

Scientific Research Applications

Anticancer Activity

Studies on sulfonamide derivatives, including compounds similar to the one , have shown promising cytotoxic activities against various cancer cell lines. For example, a study by Ghorab et al. (2015) synthesized sulfonamide derivatives and screened them for their anticancer activity against breast and colon cancer cell lines. Among these compounds, one demonstrated significant potency against breast cancer cell lines, highlighting the potential of these derivatives as anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antimicrobial and Antifungal Properties

Another study by Mehta et al. (2019) synthesized and evaluated a series of acetamide derivatives for their antimicrobial and anticancer activities. Some compounds displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This research emphasizes the potential use of these compounds in developing new antimicrobial agents (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).

Neuroprotective Effects

Compounds with a structural similarity to the query molecule have been explored for their therapeutic effects in neurological conditions. For instance, Ghosh et al. (2008) investigated a novel anilidoquinoline derivative for its efficacy in treating Japanese encephalitis. The study found that the compound had significant antiviral and antiapoptotic effects, providing a potential therapeutic avenue for viral encephalitis (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).

Anti-inflammatory and Analgesic Effects

Research by Farag et al. (2012) into quinazoline derivatives revealed their potential as anti-inflammatory and analgesic agents. The study synthesized new derivatives and assessed their effectiveness, indicating that certain compounds possess promising anti-inflammatory and analgesic properties, which could contribute to new therapies for managing pain and inflammation (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).

Antiplasmodial Activity

Mphahlele et al. (2017) synthesized novel acetamides to explore their in vitro antiplasmodial properties. These compounds showed promising activity against Plasmodium falciparum, suggesting potential applications in developing antimalarial therapies. This study underscores the versatility of acetamide derivatives in medicinal chemistry, extending to infectious disease treatment (Mphahlele, Mmonwa, & Choong, 2017).

properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O4S/c1-15-2-11-21-20(12-15)24(30)22(33(31,32)19-9-3-16(25)4-10-19)13-28(21)14-23(29)27-18-7-5-17(26)6-8-18/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCNWJLAXSKLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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